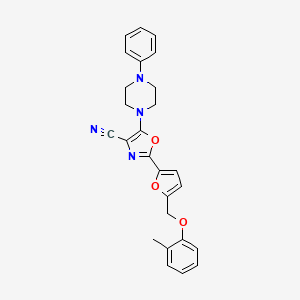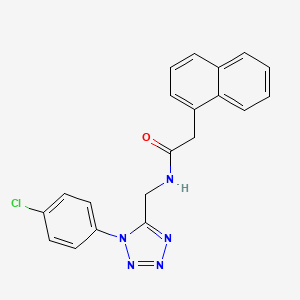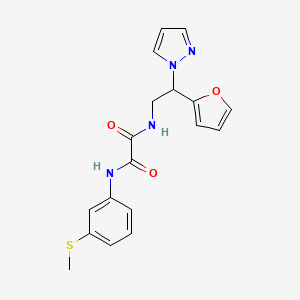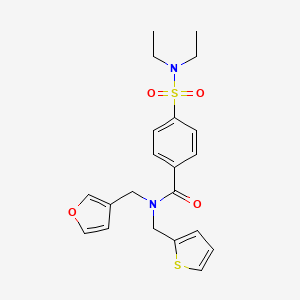![molecular formula C11H11FO5S B2743962 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane CAS No. 2411199-18-1](/img/structure/B2743962.png)
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane, also known as FSPO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.
Mécanisme D'action
The mechanism of action of 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane is not fully understood. However, it is believed to work by inhibiting enzymes that are involved in the growth and replication of cancer cells and viruses. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the growth and survival of cancer cells. It has also been found to inhibit the activity of integrase, an enzyme that is involved in the replication of HIV.
Biochemical and physiological effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, this compound has been found to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a two-step reaction. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a potentially useful compound for studying these diseases. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its effectiveness in treating diseases.
Orientations Futures
There are several future directions for research on 2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane. One area of research could focus on understanding the mechanism of action of this compound. This could lead to the development of more effective treatments for diseases such as cancer and viral infections. Another area of research could focus on developing derivatives of this compound that have improved efficacy and fewer side effects. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new drugs for treating diseases.
Méthodes De Synthèse
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane can be synthesized using a two-step reaction. The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-phenylacetonitrile to form 2-[(3-fluorosulfonyl)phenyl]acetonitrile. The second step involves the reaction of 2-[(3-fluorosulfonyl)phenyl]acetonitrile with ethyl glyoxylate to form this compound.
Applications De Recherche Scientifique
2-[(3-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
Propriétés
IUPAC Name |
2-[(3-fluorosulfonyloxyphenyl)methyl]-5-oxooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5S/c12-18(14,15)17-10-3-1-2-8(7-10)6-9-4-5-11(13)16-9/h1-3,7,9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFMXFCEANLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)

![N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2743881.png)


![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2743892.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide](/img/structure/B2743897.png)
![2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2743898.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2743901.png)